molecular formula C13H18ClNO2 B1628367 Allyl (S)-3-amino-4-phenylbutyrate hydrochloride CAS No. 352523-25-2

Allyl (S)-3-amino-4-phenylbutyrate hydrochloride

Cat. No. B1628367
M. Wt: 255.74 g/mol
InChI Key: CPSVWAAMLLCQLO-YDALLXLXSA-N
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Description

“Allyl (S)-3-amino-4-phenylbutyrate hydrochloride” is a compound that contains an allyl group. An allyl group is a substituent with the structural formula −CH2−HC=CH2. It consists of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) . Allyl chloride is the organic compound with the formula CH2=CHCH2Cl . This colorless liquid is insoluble in water but soluble in common organic solvents .


Synthesis Analysis

The synthesis of allyl compounds involves various strategies. One approach is the pyridinium chloride-catalyzed tandem thiolation–elimination of alkenes . Another method involves the allyl–allyl cross-coupling reaction, which provides a practical synthetic route for the direct construction of 1,5-dienes . The synthesis of allylamine hydrochloride-vinyl sulfonic acid copolymers has also been reported .


Molecular Structure Analysis

The molecular structure of an allyl compound involves three contiguous sp²-hybridized carbon centers. The allyl cation, allyl radical, and allyl anion each have 3 p-orbitals. The lowest-energy molecular orbital will have all three p-orbitals aligned with the same phase and zero nodes .


Chemical Reactions Analysis

Allyl compounds are known for their reactivity. The allyl–allyl cross-coupling reaction is one of the most important cross-coupling reactions as it provides a practical synthetic route for the direct construction of 1,5-dienes . The allyl system is also known for its stability due to the delocalization of electrons over three atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of allyl compounds vary. For instance, allyl chloride is a colorless liquid that is insoluble in water but soluble in common organic solvents . The presence of sulfur in some allyl compounds enhances their pharmacological properties .

Safety And Hazards

While specific safety and hazard information for “Allyl (S)-3-amino-4-phenylbutyrate hydrochloride” was not found, it’s important to note that allyl compounds can be hazardous. For example, allyl bromide is highly flammable and toxic if swallowed or inhaled .

Future Directions

The allyl–allyl cross-coupling strategy has seen major developments over the past decade, revolutionizing synthetic chemistry . Future research could focus on developing multifunctional drugs and improving their activity .

properties

IUPAC Name

prop-2-enyl (3S)-3-amino-4-phenylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-2-8-16-13(15)10-12(14)9-11-6-4-3-5-7-11;/h2-7,12H,1,8-10,14H2;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSVWAAMLLCQLO-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CC(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)C[C@H](CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584209
Record name Prop-2-en-1-yl (3S)-3-amino-4-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl (S)-3-amino-4-phenylbutyrate hydrochloride

CAS RN

352523-25-2
Record name Prop-2-en-1-yl (3S)-3-amino-4-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 352523-25-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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